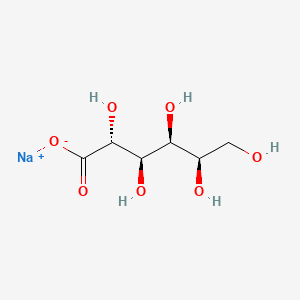

Sodium D-gulonate

Descripción general

Descripción

Sodium D-gluconate, also known as Sodium gluconate, is a compound with the formula NaC6H11O7 . It is the sodium salt of gluconic acid and is recognized for its chelating properties . This white, water-soluble powder has a wide range of applications across industries . It is used as a chelating agent in various processes, including textile, metal surface treatment, cement, and more .

Synthesis Analysis

Sodium Gluconate can be produced through the fermentation process or chemical synthesis . In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas . Gluconic acid is the primary product of this fermentation, and Sodium Gluconate is derived by neutralizing gluconic acid with sodium hydroxide .Molecular Structure Analysis

The sodium D-gluconate has been synthesized and characterized by elemental analysis and X-ray crystallography . X-ray single-crystal analysis reveals that the compound exhibits an obvious chelate property of D-gluconate anions to sodium cation, and the latter is coordinated to six D-gluconate anions .Physical And Chemical Properties Analysis

Sodium D-gluconate is a white, odorless, water-soluble powder . It has a molar mass of 218.137 g·mol−1 . It is slightly soluble in ethanol and diethyl ether .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Sodium D-gulonate, particularly in its form as sodium-2-keto-L-gulonate-monohydrate, plays a role in the structural analysis of crystals. This substance has been studied using single-crystal X-ray diffraction, revealing details about its crystal structure and properties. Such analysis is crucial in understanding the formation and characteristics of various crystalline materials (Dette et al., 2012).

Impact on Cell Cultures

- In biological research, sodium D-gulonate derivatives have been used to study their effects on cell cultures. One specific compound, dikegulac sodium (a derivative of sodium D-gulonate), has been shown to inhibit the division of cells in culture systems. This kind of research is vital for understanding cellular responses to various compounds and has implications in developmental biology and toxicology (Zilkah & Gressel, 2004).

Application in Vitamin C Production

- A significant application of sodium D-gulonate is in the production of Vitamin C. Techniques like bipolar membrane electrodialysis have been used for the acidification of sodium 2-keto-L-gulonate, a critical step in the industrial synthesis of Vitamin C. This process replaces traditional methods, providing a more efficient and potentially environmentally friendly approach to Vitamin C production (Yu et al., 2000).

Role in Energy Storage Technologies

- Although not directly involving sodium D-gulonate, research on sodium and sodium-ion batteries over the past decades provides context for the broader applications of sodium compounds in energy storage. Sodium batteries, due to their cost-effectiveness and abundant raw materials, are a subject of intense research, with potential applications in large-scale energy storage systems (Delmas, 2018).

Biomedical Imaging

- Sodium compounds, including forms related to sodium D-gulonate, have been explored in the field of magnetic resonance imaging (MRI). Sodium MRI provides quantitative biochemical information on tissue viability and cell integrity, aiding the diagnosis and prognosis of various diseases. This research highlights the potential medical applications of sodium-based compounds in advanced imaging technologies (Madelin & Regatte, 2013).

Direcciones Futuras

Sodium D-gluconate is very easily absorbed by the biological body and many people pay great attention to it because it is non-toxic and fully biodegradable . It is very useful to study the crystal structure and some thermodynamic properties of electrolyte solution of D-gluconate, which is needed to develop new application fields and to carry out relevant theoretical research .

Propiedades

IUPAC Name |

sodium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFZISCCZSDND-BZWNWTOPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium D-gulonate | |

CAS RN |

6451-20-3 | |

| Record name | Sodium gulonate, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM GULONATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZL0320WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

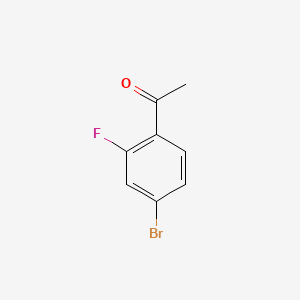

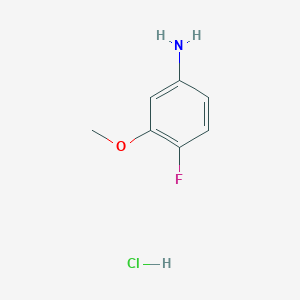

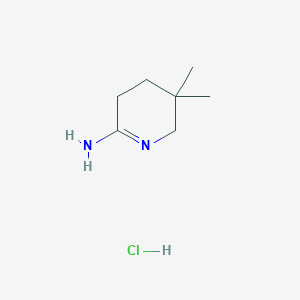

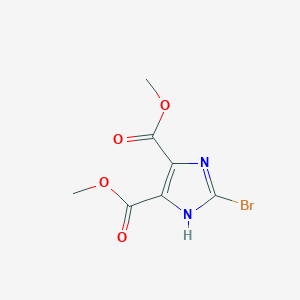

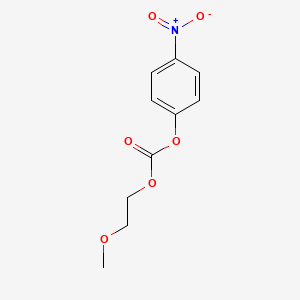

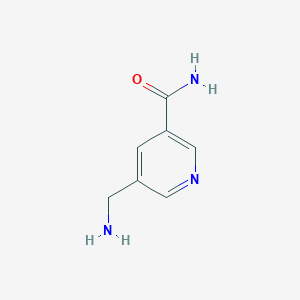

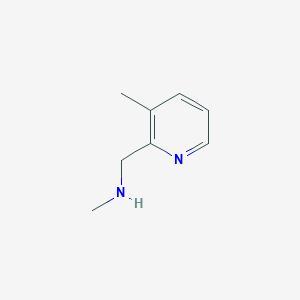

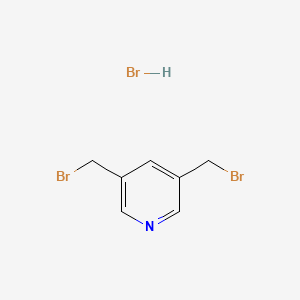

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)